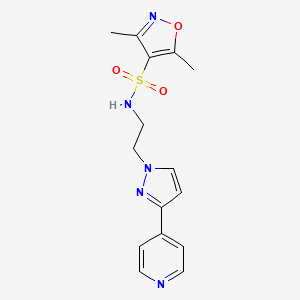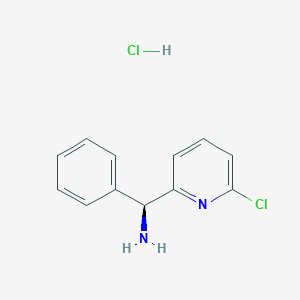![molecular formula C11H16N2O B2505704 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one CAS No. 1497927-18-0](/img/structure/B2505704.png)
2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]cyclopentan-1-one is a chemical structure that is not directly mentioned in the provided papers. However, the papers do discuss related compounds which can provide insight into the chemical nature and reactivity of similar structures. The first paper discusses a dipyrazolo pyrazine dione used for labeling amino acids in liquid chromatography , while the second paper describes the synthesis of cyclopenta pyrido pyrimidin-amines and their antimicrobial activity, highlighting the importance of a dimethyl-pyrazolyl moiety . These studies suggest that pyrazole derivatives can be reactive and have significant biological activity.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions that can include the formation of pyrazole rings and their subsequent functionalization. Although the exact synthesis of this compound is not detailed, the second paper provides insight into the synthesis of complex polyheterocyclic systems that include a pyrazole ring as a key structural feature . The synthesis likely involves the formation of the cyclopentanone ring followed by the introduction of the pyrazolyl moiety through a suitable carbon-carbon bond-forming reaction.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by the presence of a nitrogen-containing heterocycle, which can influence the electronic distribution and reactivity of the molecule. The dimethyl groups on the pyrazole ring can provide steric hindrance and affect the overall shape of the molecule. The cyclopentanone ring is a common structural motif in organic chemistry, known for its reactivity due to the carbonyl group .
Chemical Reactions Analysis
Pyrazole derivatives are known to participate in various chemical reactions, including nucleophilic addition to the carbonyl group and reactions at the nitrogen atoms of the pyrazole ring. The first paper describes the use of a dipyrazolo pyrazine dione for derivatization of amino acids, indicating that pyrazole derivatives can react with amino groups under certain conditions . This suggests that this compound may also undergo similar reactions with nucleophiles.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, the properties of related compounds can be inferred. Pyrazole derivatives often exhibit significant solubility in organic solvents and may have varying solubility in water depending on the substitution pattern. The presence of a carbonyl group in the cyclopentanone ring suggests that the compound may have a relatively high boiling point and may form hydrogen bonds with suitable donors . The antimicrobial activity observed in the second paper for compounds with a pyrazole moiety indicates that such compounds can interact with biological systems, which could be a result of their chemical properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
- Pyrazole derivatives are frequently studied for their unique reactivity in organic synthesis. For instance, cyclopropanation and reactions with dimethyl diazomalonate have been explored for creating new compounds with potential applicability in material science and as intermediates in pharmaceutical synthesis (Denisov et al., 2019).
- Domino reactions involving pyrazole derivatives with various aldehydes and ketones have been reported to yield complex heterocyclic structures, which are essential in drug development and synthesis of functional materials (Lipson et al., 2015).
Biological Activities
- Pyrazole-benzofuran hybrids have demonstrated significant antibacterial and biofilm inhibition activities, highlighting their potential as new antimicrobial agents. These compounds have shown efficacy against multiple bacterial strains, including MRSA and VRE, suggesting their use in developing new antibiotics (Mekky & Sanad, 2020).
- Additionally, the synthesis of pyrazole derivatives has been linked to antimicrobial and anticancer properties, further underscoring the relevance of these compounds in medicinal chemistry. The structural modifications of these derivatives play a crucial role in their biological activities, offering insights into the design of new therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Wirkmechanismus
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects .
Mode of Action
Pyrazole derivatives have been reported to interact with various biological targets, leading to a range of pharmacological activities .
Biochemical Pathways
Pyrazole derivatives have been associated with various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Pyrazole derivatives have been associated with a range of biological activities .
Action Environment
Environmental factors can significantly influence the action of many chemical compounds .
Eigenschaften
IUPAC Name |
2-[(2,5-dimethylpyrazol-3-yl)methyl]cyclopentan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-8-6-10(13(2)12-8)7-9-4-3-5-11(9)14/h6,9H,3-5,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCPGQVJZMXZRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)CC2CCCC2=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2505625.png)
![2-chloro-1-[3-(3-chlorophenyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2505627.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide](/img/structure/B2505628.png)
![N-[[1-(2-Chlorophenyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2505629.png)
![[4-(1-Phenyltetrazol-5-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B2505630.png)


![2-(4-Oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethane-1-sulfonyl fluoride](/img/structure/B2505634.png)
![Octahydropyrido[2,1-c]morpholin-3-ylmethanamine](/img/structure/B2505635.png)
![Tert-butyl 3-(methylsulfonimidoyl)-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2505637.png)

![(4-(3,4-Difluorobenzoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2505642.png)
